![molecular formula C17H19N3O3 B377459 N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B377459.png)
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that imparts unique properties to the compound .
Vorbereitungsmethoden
The synthesis of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by further reactions to introduce the benzamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide involves its interaction with various molecular targets. The compound can chelate metal ions through its hydrazone and furan moieties, forming stable complexes that can interfere with biological processes. The azomethine nitrogen and furanyl oxygen are key sites for binding to metal ions, which can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan derivatives and hydrazone-containing molecules. For example:
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but contains a hydroxyl group on the benzene ring.
Furan-2-carbaldehyde hydrazone: Lacks the benzamide moiety but shares the furan and hydrazone components.
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is unique due to its specific combination of the furan ring, hydrazone linkage, and benzamide moiety, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35g/mol |
IUPAC-Name |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)15(19-16(21)13-7-4-3-5-8-13)17(22)20-18-11-14-9-6-10-23-14/h3-12,15H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI-Schlüssel |
NLHVCVYAVGNEMV-WOJGMQOQSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Isomerische SMILES |
CC(C)C(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


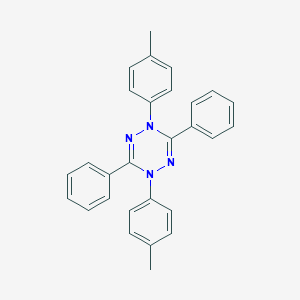
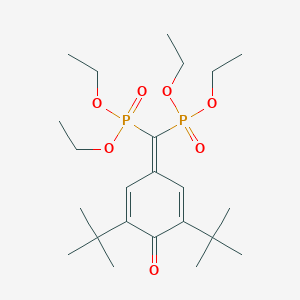
![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
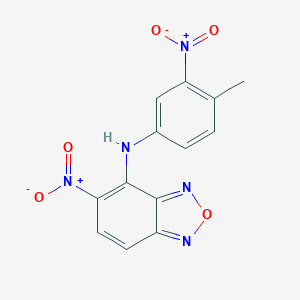
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
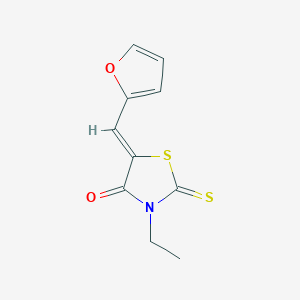
![3-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B377390.png)
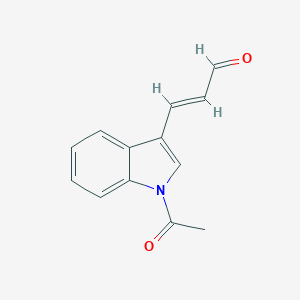
![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)
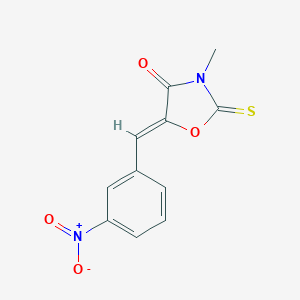
![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-5,5-dimethylimidazole-2-thione](/img/structure/B377399.png)
